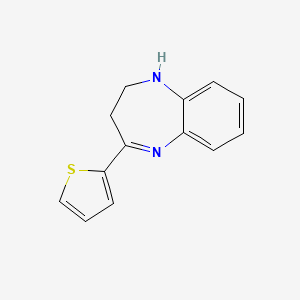

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzodiazepine derivative with a thiophene ring . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom .

Synthesis Analysis

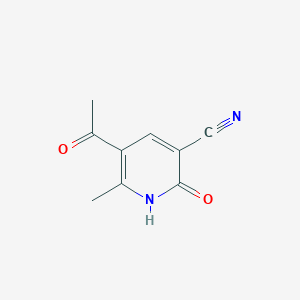

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as Density Functional Theory (DFT) calculations . These methods can provide detailed information about the molecular geometry and electronic structure of the compound.科学的研究の応用

Synthesis and Reactivity

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives are primarily studied for their synthesis and chemical reactivity. A notable method for synthesizing 2,4-di(hetero)aryl substituted 2,3-dihydro 1,5-benzodiazepines involves a three-component one-pot process initiated by a coupling-isomerization sequence, followed by a cyclocondensation with various anilines (Müller & Baum, 2000). Another approach for the synthesis of 1H-1,5-benzodiazepine derivatives involves using heteroaromatic ketones and highlighting the structural analysis of specific benzodiazepine derivatives (Jung et al., 2007).

Regioselective Synthesis

Research also emphasizes the regioselective synthesis of novel compounds. For instance, the synthesis of new 3-benzyl-1,10-diaryl-4 H ,10 H -thieno[3,4- c ][1,5]benzothiazepines from specific thiophenones and o-aminothiophenol showcases a tandem sequence of reactions leading to regioselective outcomes (Karthikeyan & Perumal, 2007). Furthermore, studies on nucleophilic substitution in 1,5-benzodiazepin-2-ones demonstrate the potential for producing various substituted benzodiazepines (Bozhanov & Ivonin, 2013).

Novel Synthesis Methods

Innovative synthesis methods have been developed, such as synthesizing 1,5-benzodiazepine derivatives under microwave irradiation without solvent, showcasing a rapid and high-yielding reaction process (Pozarentzi et al., 2002). An efficient synthesis method catalyzed by potassium aluminium sulfate dodecahydrate has also been used for synthesizing 1,5-benzodiazepine derivatives, emphasizing their potential antioxidant activity (Bhat et al., 2012).

Sensor Applications

One specific application in sensor technology involves using 4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives in the construction of highly selective and sensitive Ag+ membrane sensors. This showcases the compound's potential in ion recognition and sensor development (Ganjali et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-thiophen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSFUJINLTQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378015 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

497178-55-9 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)